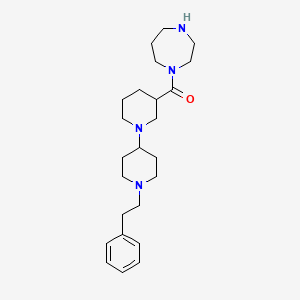
3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. It is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases and conditions.
Wirkmechanismus
3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine is a highly selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is involved in a variety of physiological processes, including the regulation of blood flow, neurotransmitter release, and inflammation. The adenosine A1 receptor is expressed in various tissues, including the heart, brain, and immune system. By blocking the adenosine A1 receptor, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine can modulate the physiological processes that are regulated by adenosine.
Biochemical and Physiological Effects:
3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to have a variety of biochemical and physiological effects. It has been found to increase blood pressure and heart rate, suggesting that it has a role in the regulation of cardiovascular function. Additionally, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to modulate neurotransmitter release, suggesting that it has a role in the regulation of neuronal activity. Finally, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to have anti-inflammatory and analgesic effects, suggesting that it has a role in the regulation of immune function and pain.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the adenosine A1 receptor, making it a useful tool for studying the physiological processes that are regulated by adenosine. Additionally, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine is that it is a complex molecule that is difficult to synthesize, making it expensive and time-consuming to produce.
Zukünftige Richtungen
There are several future directions for the study of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine. One direction is the development of new analogs of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine that have improved pharmacokinetics and pharmacodynamics. Another direction is the study of the role of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine in the regulation of other physiological processes, such as inflammation and pain. Finally, the study of the potential use of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine in the treatment of various diseases and conditions, such as cardiovascular disease and neurodegenerative diseases, is an important area of future research.
Synthesemethoden
The synthesis of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine is a complex process that involves multiple steps. It starts with the synthesis of 1,4'-bipiperidine, which is then reacted with 2-phenylethylamine to form 1-(2-phenylethyl)-4'-bipiperidine. This intermediate is then reacted with phosgene to form 1-(2-phenylethyl)-4'-bipiperidylidenechloride. The final step involves the reaction of 1-(2-phenylethyl)-4'-bipiperidylidenechloride with 1,4-diazepan-1-ylcarbonyl chloride to form 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine.
Wissenschaftliche Forschungsanwendungen
3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of various diseases and conditions. It has been found to be effective in the treatment of cardiovascular diseases, such as hypertension and ischemia-reperfusion injury. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain.
Eigenschaften
IUPAC Name |
1,4-diazepan-1-yl-[1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O/c29-24(27-15-5-12-25-13-19-27)22-8-4-14-28(20-22)23-10-17-26(18-11-23)16-9-21-6-2-1-3-7-21/h1-3,6-7,22-23,25H,4-5,8-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSGPVNFTGFIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)N4CCCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B5396328.png)
![2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5396330.png)
![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)

![ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396335.png)
![1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B5396346.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5396353.png)
![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5396354.png)
![3-(2-furylmethyl)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396359.png)
![N-(4-bromophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5396362.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)
![N~2~-methyl-N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5396368.png)
![N-butyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5396393.png)